Methyl 3-bromo-5-chloro-4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

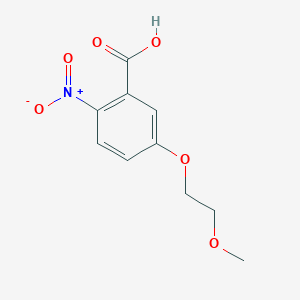

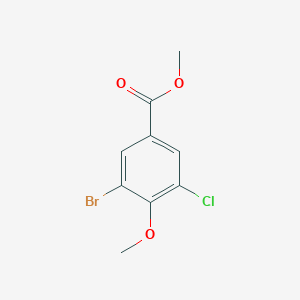

“Methyl 3-bromo-5-chloro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrClO3 . It is also known as “3-Bromo-4-chloro-5-methoxy-benzoic acid methyl ester” or "Benzoic acid, 3-bromo-4-chloro-5-methoxy-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-chloro-4-methoxybenzoate” consists of a benzene ring substituted with bromo, chloro, and methoxy groups, and a carboxylic acid methyl ester group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-chloro-4-methoxybenzoate” is a solid compound . It has a molecular weight of 279.52 g/mol . The compound’s melting point is reported to be between 98-100 °C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Methyl 3-bromo-5-chloro-4-methoxybenzoate serves as a precursor or intermediate in the synthesis of various organic compounds with diverse applications. For instance, its derivatives have been synthesized and analyzed through X-ray crystallography, demonstrating the coordinated compliance of chloro-methyl and bromo-methyl exchange rules in dihydrofuran carbonitrile derivatives. These compounds exhibit significant drug-likedness, studied through in silico molecular docking analysis, suggesting potential pharmaceutical applications (Rajni Swamy et al., 2020).

Photodynamic Therapy for Cancer

Compounds derived from Methyl 3-bromo-5-chloro-4-methoxybenzoate have been explored for their potential in photodynamic therapy (PDT). A study highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which exhibited high singlet oxygen quantum yield. These properties suggest the potential for these compounds to be used as Type II photosensitizers in PDT for cancer treatment, given their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).

Marine Natural Products

Research on marine endophytic fungi led to the isolation of new compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate. These compounds were isolated from the mangrove endophytic fungus Nigrospora sp. and showed moderate antimicrobial and antitumor activities, highlighting the potential of marine-derived compounds in drug discovery (Xia et al., 2011).

Green Chemistry Approaches

Green chemistry principles have been applied to the oxidation reactions of aromatic ketones, demonstrating pH-controlled selectivity. An example is the oxidation of 4'-methoxyacetophenone with bleach, where the reaction outcome varies with pH, leading to different products including 4-methoxybenzoic acid and 3'-chloro-4'-methoxyacetophenone. This showcases the use of methyl 3-bromo-5-chloro-4-methoxybenzoate derivatives in demonstrating chemoselectivity and regioselectivity in educational settings (Ballard, 2010).

Safety and Hazards

“Methyl 3-bromo-5-chloro-4-methoxybenzoate” is classified as an acute toxic compound . It may cause skin irritation, skin sensitization, serious eye damage, and may be harmful if swallowed . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

methyl 3-bromo-5-chloro-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENBNRVZRXWRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-chloro-4-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2447268.png)

![2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole](/img/structure/B2447270.png)

![1-(4-fluorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2447272.png)

![5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447274.png)

![N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2447277.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2447281.png)

![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)

![tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2447286.png)